P-gp Modulation Potency: 4,5-Disubstituted Naamidine Scaffold Delivers 5–6 Fold Superiority Over Verapamil
In a systematic SAR study of 4,5-di-substituted benzyl-1-methyl-1H-imidazol-2-substituted amines—the direct structural family of the target compound—the most potent analogs (compound 12c and 17c) achieved EC50 values of 212.5 nM and 210.5 nM respectively for paclitaxel resistance reversal in P-gp-overexpressing MDA435/LCC6MDR breast cancer cells. These compounds sensitized resistant cells to Taxol by 26.4-fold and 24.5-fold at 1 µM, representing a 5–6 fold improvement over the classical P-gp inhibitor verapamil (reversal fold RF = 4.5) [1]. The target compound (5-Benzyl-1-methylimidazol-2-yl)methanamine provides the core 1-methyl-5-benzyl-2-aminomethyl pharmacophore that defines this scaffold class. SAR analysis within the paper demonstrates that the 5-benzyl substitution pattern is critical: introduction of a p-diethylamino group to the 5-benzyl ring of imidazole significantly improved activity, confirming that substituent identity and position at the 5-benzyl locus directly modulate potency [1].
| Evidence Dimension | P-gp-mediated paclitaxel resistance reversal potency (EC50 and Reversal Fold) |
|---|---|
| Target Compound Data | Core scaffold (5-benzyl-1-methyl-1H-imidazole-2-substituted amine class): EC50 210.5–212.5 nM for lead compounds 12c/17c; Reversal Fold 24.5–26.4 at 1 µM [1] |
| Comparator Or Baseline | Verapamil: EC50 not explicitly reported; Reversal Fold 4.5 at equivalent concentration [1] |
| Quantified Difference | 5–6 fold greater reversal fold for the Naamidine-based scaffold compared to verapamil; note: target compound is the core synthetic intermediate of this scaffold class, and its 5-benzyl substitution site is the identified critical position for potency optimization [1] |
| Conditions | P-gp-overexpressing MDA435/LCC6MDR human breast cancer cell line; paclitaxel (Taxol) cytotoxicity assay; 5-day incubation; MTS/PMS readout [1] |
Why This Matters
The target compound embodies the minimal pharmacophoric scaffold that, upon further elaboration at the 4- and 2-positions, yields P-gp modulators with significantly greater potency than the clinical benchmark verapamil, making it a structurally privileged starting point for MDR reversal agent development.
- [1] Zhang N, Zhang Z, Wong IL, Wan S, Chow LM, Jiang T. 4,5-Di-substituted benzyl-imidazol-2-substituted amines as the structure template for the design and synthesis of reversal agents against P-gp-mediated multidrug resistance breast cancer cells. European Journal of Medicinal Chemistry. 2014 Aug 18;83:74-83. doi:10.1016/j.ejmech.2014.06.016. View Source
